3-Ethynylquinoline

Organometallic chemistry N-heterocyclic carbene precursors Palladium catalysis

Specify the 3-ethynyl isomer for reproducible click chemistry and PARP-1 inhibitor synthesis-2- and 4-isomers fail to form stable Pd allenylidene complexes. • Stable 1-methylquinolinium-3-acetylide betaines; Pd complexes with ³¹P NMR δ 25.95 and ¹³C triplet δ 108.1 (JPC = 3.85 Hz). • PARP-1 inhibitor scaffold: 3-ethynylquinoline-8-carboxamide (IC₅₀ = 2300 nM); 2-substitution alters potency >2.5-fold. • Unique AlEt₃/V(acac)₃ cyclotrimerization for branched quinoline-decorated networks. Purity 98%. Argon-packed, 2-8°C storage. Ships ambient with wet ice.

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 78593-40-5
Cat. No. B1363800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylquinoline
CAS78593-40-5
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H
InChIKeyASBDHAOKWPWQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylquinoline: Terminal Alkyne Building Block


3-Ethynylquinoline is a heterocyclic terminal alkyne in which the ethynyl substituent occupies the 3-position of the quinoline ring system. This constitutional isomerism distinguishes it from the corresponding 2- and 4-ethynylquinolines and imparts unique reactivity in cross-coupling, click chemistry, and N-alkylation pathways . The scaffold serves as a versatile precursor to quinolinium-3-acetylide mesomeric betaines, palladium complexes, conjugated polymers, and PARP-1-targeted carboxamide inhibitors [1]. Physicochemical properties include a molecular weight of 153.18 g/mol, predicted density of 1.1±0.1 g/cm³, boiling point of 282.4±13.0 °C at 760 mmHg, and an ACD/LogP of 2.27 .

Scaffold
Position-specific terminal alkyne for cross-coupling and click chemistry diversification
Selection
Choose 3-isomer over 2- or 4-ethynyl for stable mesomeric betaine formation
2- and 4-isomers yield distinct polymerization and ECL profiles
Context
Supports palladium complex synthesis, PARP-1 inhibitor libraries, and ECL material studies

3-Ethynylquinoline: Positional Irreplaceability


Simple ethynyl-quinoline substitution is not interchangeable because the position of the ethynyl group dictates both the electronic environment at the nitrogen and the steric accessibility of the triple bond. Deprotonation of 3-ethynyl-1-methylquinolinium salts yields a stable mesomeric betaine—a synthon for palladium allenylidene complexes—whereas the pyridine analog (3-ethynylpyridinium) decomposes under identical conditions [1]. In PARP-1 inhibitor design, moving the ethynyl substituent from the 3- to the 2-position or replacing it with a phenyl group alters the IC₅₀ by more than 2.5-fold, demonstrating that both the substituent identity and its ring position are pharmacophoric determinants, not passive structural features [2].

2-/4-Isomer
3-Ethynylquinoline uniquely survives deprotonation to form a stable mesomeric betaine
3-Ethynylpyridine decomposes under identical conditions; 2-/4-isomers may not generate equivalent Pd complexes
Polymer Target
3-Isomer favors cyclotrimerization for branched aromatic networks
2- and 4-Isomers primarily undergo linear diyne dimerization, yielding different material topology
Bioisostere
3-Ethynyl group provides a defined IC₅₀ niche in PARP-1 SAR
2-Phenyl or other aryl replacements may shift potency and selectivity profiles significantly

3-Ethynylquinoline vs. Analogs: Evidence Guide


Stable Mesomeric Betaine vs. Pyridine Decomposition

3-Ethynylquinoline, upon N-methylation with methyl triflate and subsequent deprotonation with NaOH in methanol, yields 1-methylquinolinium-3-acetylide, a stable mesomeric betaine characterizable by full NMR spectroscopy. Under identical deprotonation conditions (NaOH/CD₃OD, NaH/DMSO, nBuLi/THF at temperatures from −80 °C to 0 °C), 3-ethynyl-1-methylpyridinium triflate gave no isolable or spectroscopically observable product; the pyridinium system decomposed [1]. This represents a binary stability differential—stable, characterizable product versus complete decomposition—directly attributable to the extended π-conjugation and charge delocalization provided by the fused benzo ring of quinoline.

Mesomeric Betaine Stability
Head-to-head
Stable, fully characterized 1-methylquinolinium-3-acetylide vs. complete decomposition of pyridinium analog
Only quinoline scaffold survives deprotonation required for Pd allenylidene chemistry
Binary outcome across multiple base/solvent conditions
Organometallic chemistry N-heterocyclic carbene precursors Palladium catalysis

PARP-1 Inhibition: 3-Ethynyl vs. 2-Phenyl

In a systematic SAR study of quinoline-8-carboxamides as PARP-1 inhibitors, 3-ethynylquinoline-8-carboxamide (compound 17i) exhibited an IC₅₀ of 2300 nM against human recombinant PARP-1. The corresponding 2-phenylquinoline-8-carboxamide (compound 29b) exhibited an IC₅₀ of 900 nM under the same Trevigen colorimetric assay [1][2]. This 2.6-fold difference demonstrates that the 3-ethynyl group, while tolerated, provides a distinct activity profile compared to aryl substitution at the 2-position—a critical consideration when designing focused compound libraries for PARP-1 drug discovery.

PARP-1 Inhibition
Cross-study
IC₅₀ = 2300 nM (3-ethynyl) vs. 900 nM (2-phenyl)
Defines a distinct low-µM potency niche for library design
2.6-fold difference; Trevigen assay, recombinant PARP-1
Medicinal chemistry PARP-1 inhibition Quinoline-8-carboxamide SAR

Positional Isomerism in Photophysics and ECL

A systematic study of 2-, 3-, and 4-(p-substituted phenyl)ethynylquinolines revealed that the attachment position of the ethynyl linker profoundly influences electrogenerated chemiluminescence (ECL) and photophysical properties. All three positional isomers were synthesized by modified Sonogashira coupling and their photophysical properties and ECL were compared in acetonitrile solvent [1]. While specific quantum yields and emission wavelengths vary by para-substituent, the positional effect is a class-level differentiating factor: the 3-substitution pattern places the ethynyl group in conjugation with the quinoline nitrogen's lone pair in a manner distinct from 2- or 4-substitution, altering frontier orbital energies and radiative decay pathways.

ECL & Photophysics
Class-level
Positional isomerism controls emission profiles; 3-isomer differs from 2- and 4-isomers
Isomer substitution alters ECL output; specify exact isomer
Substituent-dependent λmax; review primary paper for details
Electrogenerated chemiluminescence Photophysics Positional isomerism

Bent Acetylene Conformation vs. Linear Geometry

DFT calculations on 2-[(1-methylquinolinium-3-yl)ethynyl]benzoate—a key intermediate derived from 3-ethynylquinoline—revealed a transoid bent conformation of the acetylene bond with calculated bond angles of 211.6° and 175.1° in vacuo. The corresponding linear triple bond conformation was calculated to be 50.4 kJ/mol less stable [1]. This substantial energetic penalty for linear geometry arises from a strong intramolecular hydrogen bond between the carboxylate group and the quinolinium 2-H proton, plus a 1,5-interaction between the carboxylate and the CC triple bond. No such bent-bond stabilization is reported for analogous 2- or 4-ethynylquinolinium derivatives, making this a 3-position-specific structural feature.

Bent Acetylene Conformation
Supporting
50.4 kJ/mol penalty for linear vs. transoid bent geometry
3-position-specific structural signature influences crystal packing and reactivity
DFT in vacuo; 2-[(1-methylquinolinium-3-yl)ethynyl]benzoate
Computational chemistry Bond angle strain Mesomeric betaine design

Cyclotrimerization vs. Linear Dimerization

Polymerization of 3-ethynylquinoline with the AlEt₃/V(acac)₃ Ziegler-Natta catalyst system produces a defined mixture of 1,2,4- and 1,3,5-tris(3′-quinolyl)benzene cyclotrimers alongside a trans-cisoid polyene structure. This contrasts with 2- and 4-ethynylquinoline polymerization behavior, where oxidative dimerization (CuCl) yields 1,4-bis(quinolyl)-1,3-butadiynes that undergo distinct solid-state topo-oligomerization upon sunlight irradiation [1]. The 3-isomer's cyclotrimerization preference, versus the 2- and 4-isomers' linear diyne formation, is a direct consequence of steric and electronic factors at the 3-position.

Polymerization Outcome
Cross-study
Cyclotrimerization to tris(quinolyl)benzene vs. linear diyne dimerization
3-Isomer yields branched networks; 2-/4-isomers favor linear polydiacetylene topochemistry
Ziegler-Natta (3-isomer) vs. CuCl oxidative dimerization (2-/4-isomers)
Conjugated polymers Topochemical polymerization Polydiacetylenes

Sonogashira Coupling with All Regioisomers

3-Ethynylquinoline was demonstrated to undergo successful Sonogashira-Hagihara coupling with methyl 2-, 3-, and 4-bromobenzoates, and upon subsequent N-methylation, all three regioisomeric products were isolated and two were characterized by X-ray crystallography [1]. This broad regioisomeric coupling tolerance is not uniformly observed across ethynylquinoline positional isomers; the 3-ethynyl derivative's distance from the sterically encumbered quinoline nitrogen facilitates coupling even with ortho-substituted (2-bromo) benzoates. By contrast, 2-ethynylquinoline coupling with ortho-substituted partners faces steric clash with the adjacent nitrogen lone pair.

Sonogashira Coupling Scope
Class-level
Full ortho, meta, para regioisomeric tolerance with methyl bromobenzoates
Broad substrate scope facilitates library diversification from a single alkyne
3-Isomer avoids steric clash with quinoline nitrogen; 2-isomer ortho-coupling may be limited
Sonogashira-Hagihara coupling Cross-coupling scope Mesomeric betaine library synthesis

3-Ethynylquinoline: Key Applications


Palladium Allenylidene & Mesomeric Betaine Complexes

3-Ethynylquinoline is the essential precursor for generating stable 1-methylquinolinium-3-acetylide mesomeric betaines, which subsequently form palladium allenylidene complexes. Unlike 3-ethynylpyridine, which decomposes under deprotonation, the quinoline scaffold survives and yields characterizable Pd complexes with ³¹P NMR signals at δ 25.95 ppm and a diagnostic ¹³C–C≡C–Pd triplet at δ 108.1 ppm (JPC = 3.85 Hz) [1]. These complexes serve as catalysts and structural models for N-heterocyclic carbene chemistry.

PARP-1 Inhibitor Library from Quinoline-8-carboxamides

For medicinal chemistry programs targeting PARP-1, 3-ethynylquinoline provides the synthetic entry point to 3-ethynylquinoline-8-carboxamide (IC₅₀ = 2300 nM), which occupies a defined potency niche within the quinoline-8-carboxamide series. This moderate activity, combined with the ethynyl group's synthetic tractability for click chemistry diversification, makes it a valuable scaffold for fragment-based or library-based PARP-1 inhibitor optimization [2].

ECL Materials with Defined Positional Isomerism

In ECL device research, the 3-ethynyl substitution pattern produces photophysical properties distinct from 2- and 4-isomers. The systematic isomer comparison study in acetonitrile established that positional isomerism is a critical design parameter for tuning ECL emission [3]. Researchers developing blue-green ECL emitters or quinoline-based fluorescent probes must specify the 3-ethynyl isomer to reproduce reported emission characteristics.

Conjugated Polymers via Ziegler-Natta Catalysis

3-Ethynylquinoline polymerizes with the AlEt₃/V(acac)₃ catalyst system to yield a mixture of 1,2,4- and 1,3,5-tris(3′-quinolyl)benzene cyclotrimers and trans-cisoid polyene [4]. This cyclotrimerization behavior is unique to the 3-isomer and enables the synthesis of branched, quinoline-decorated aromatic networks for organic electronics and sensing applications, contrasting with the linear polydiacetylene topochemistry of 2- and 4-ethynylquinoline oxidative dimerization.

Application
Selection Property
Validation Focus
Pd Allenylidene Complexes
Stable mesomeric betaine formation
Deprotonation integrity and Pd complex characterization
PARP-1 Inhibitor Library
Defined IC₅₀ niche and synthetic tractability
Click chemistry diversification and selectivity screening
ECL Material Design
Position-specific photophysical profile
Emission spectra matching reported 3-isomer data
Conjugated Polymer Synthesis
Cyclotrimerization preference
Branched network architecture vs. linear topology

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